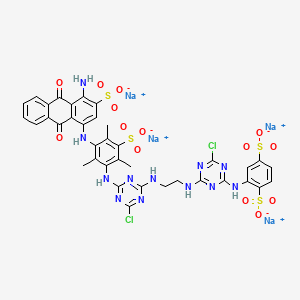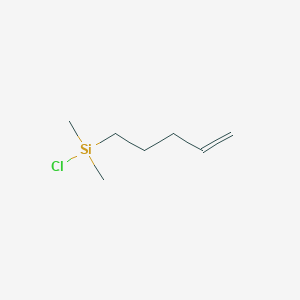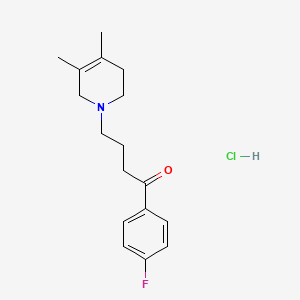
2-Imidazolidinone, 1,1'-(1,2-ethanediyl)bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- is a chemical compound with significant importance in various fields of science and industry. It is a derivative of imidazolidinone, a five-membered cyclic urea, and is known for its versatile applications in pharmaceuticals, organic synthesis, and as a chiral auxiliary in asymmetric transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- can be achieved through several methods:
Direct Carbonylation: This involves the incorporation of a carbonyl group into 1,2-diamines using carbon monoxide as the carbonyl source.
Diamination of Olefins: This method involves the reaction of olefins with diamines in the presence of a catalyst to form the imidazolidinone ring.
Intramolecular Hydroamination: Linear urea derivatives undergo intramolecular hydroamination to form the cyclic imidazolidinone structure.
Aziridine Ring Expansion: Aziridines can be expanded to form imidazolidinones through a ring-expansion reaction.
Industrial Production Methods
Industrial production of 2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- often involves the use of efficient and sustainable protocols to minimize environmental impact. The use of metal catalysis and organocatalysis has been explored to achieve high yields and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents into the imidazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alkoxides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidinones, which can be further transformed into complex structures for pharmaceutical and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Imidazolidinone, 1,1’-(1,2-ethanediyl)bis- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties
Eigenschaften
CAS-Nummer |
24368-15-8 |
|---|---|
Molekularformel |
C8H14N4O2 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-[2-(2-oxoimidazolidin-1-yl)ethyl]imidazolidin-2-one |
InChI |
InChI=1S/C8H14N4O2/c13-7-9-1-3-11(7)5-6-12-4-2-10-8(12)14/h1-6H2,(H,9,13)(H,10,14) |
InChI-Schlüssel |
RVUHUHUXQMCLGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)N1)CCN2CCNC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyrimido[4,5-B][1,4]oxazine](/img/structure/B14690891.png)


![1-Phenylpyrano[3,4-b]indol-3(9H)-one](/img/structure/B14690926.png)




![2,10-Dioxadispiro[5.1.5~8~.1~6~]tetradecane-1,3,9,11-tetrone](/img/structure/B14690961.png)

![[2-(hydroxymethyl)-2-methylpentyl] N-methylcarbamate](/img/structure/B14690981.png)



